

using TEAC in cardiomyocyte electrical characteristic studies

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Comprehensive Application Notes and Protocols: Integrating TEAC Assay in Cardiomyocyte Electrical Characteristic Studies

Introduction

The **Trolox Equivalent Antioxidant Capacity (TEAC) assay** represents a fundamental methodological approach for quantifying antioxidant capabilities in biological systems, offering critical insights into the **oxidative stress profiles** of cellular environments. In the context of cardiac research, understanding the intricate relationship between **oxidative stress** and **electrophysiological function** has emerged as a pivotal area of investigation, particularly given the heightened susceptibility of cardiomyocytes to reactive oxygen species (ROS)-mediated damage. The integration of antioxidant capacity assessment with functional electrophysiological evaluation provides a **comprehensive analytical framework** for researchers and drug

development professionals seeking to elucidate compound effects, disease mechanisms, and therapeutic interventions in cardiac systems. This protocol details the methodological integration of TEAC assessment with established cardiomyocyte electrophysiological evaluation techniques, enabling simultaneous quantification of antioxidant status and functional cardiac parameters.

The significance of this integrated approach stems from the **inherent vulnerability** of cardiomyocytes to oxidative damage due to their high metabolic activity and abundant mitochondria. **Electrophysiological disturbances** resulting from oxidative stress contribute significantly to cardiac pathologies, including arrhythmias, contractile dysfunction, and adverse remodeling. Consequently, the ability to concurrently monitor antioxidant capacity and electrical properties provides invaluable insights for cardiac safety pharmacology, drug development, and basic cardiovascular research. The tables below summarize the key applications and advantages of this integrated methodology:

Table 1: Key Applications of Integrated TEAC-Electrophysiological Assessment in Cardiomyocyte Studies

Application Domain	Specific Use Cases	Relevance to Cardiac Research
Drug Safety Screening	Preclinical cardiotoxicity assessment, pharmaceutical development	Identifies oxidative stress-mediated cardiotoxicity early in drug development pipeline
Disease Modeling	Cardiac ischemia-reperfusion injury, hereditary cardiomyopathies	Elucidates role of oxidative stress in disease pathogenesis and progression
Therapeutic Efficacy	Antioxidant drug evaluation, natural compound screening	Quantifies therapeutic modulation of oxidative stress and functional improvement
Mechanistic Studies	Signal transduction pathways, redox regulation of ion channels	Clarifies molecular mechanisms linking oxidative stress to electrophysiological function

Table 2: Advantages of Integrated TEAC-Electrophysiological Approach

Advantage	Methodological Benefit	Research Impact
Multiparameter Assessment	Simultaneous quantification of antioxidant capacity and electrical parameters	Comprehensive compound/disease characterization
High-Content Screening	Adaptable to medium-high throughput formats	Enhanced efficiency in drug screening applications
Temporal Resolution	Capacity for longitudinal monitoring	Capture of dynamic responses to interventions
Human-Relevant Models	Compatible with hPSC-derived cardiomyocytes	Improved translational relevance over animal models

TEAC Assay Principles and Methodology

The TEAC assay operates on the fundamental principle of measuring the ability of antioxidant compounds to scavenge the radical cation **2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)**, which exhibits characteristic absorption maxima at 734 nm. The assay quantifies antioxidant capacity through **hydrogen atom transfer** or **single electron transfer** mechanisms, wherein antioxidants reduce the radical cation, resulting in attenuation of the chromogenic signal. The extent of absorbance reduction correlates directly with the antioxidant potential of the sample, which is subsequently quantified relative to the water-soluble vitamin E analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). This standardized quantification against Trolox provides the **TEAC value**, enabling meaningful comparison across different samples and experimental conditions [1] [2].

The biochemical basis of the TEAC assay centers on the **redox reaction kinetics** between antioxidants and the stable ABTS radical cation. Prior to sample analysis, the generation of ABTS•+ requires oxidation of ABTS, typically accomplished through chemical or enzymatic methods. The chemical oxidation approach involves reaction with **potassium persulfate (K₂S₂O₈)**, which generates the radical cation through electron abstraction during incubation in darkness. The radical cation solution is then diluted to a standardized absorbance value, typically 0.70 ± 0.02 at 734 nm, ensuring consistency across experimental runs. This

standardization is critical for **inter-assay reproducibility** and reliable quantification of antioxidant capacity [1].

The procedural workflow for TEAC assessment involves sequential steps that must be rigorously controlled to ensure analytical validity. The following protocol details the optimized methodology for TEAC determination in biological samples, including cardiomyocyte lysates and culture supernatants:

TEAC Assay Protocol

Materials and Reagents

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Potassium persulfate ($K_2S_2O_8$)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
- Ethanol (absolute, analytical grade)
- Phosphate buffered saline (PBS, pH 7.4)
- Cardiomyocyte samples (lysates or culture media)

Equipment

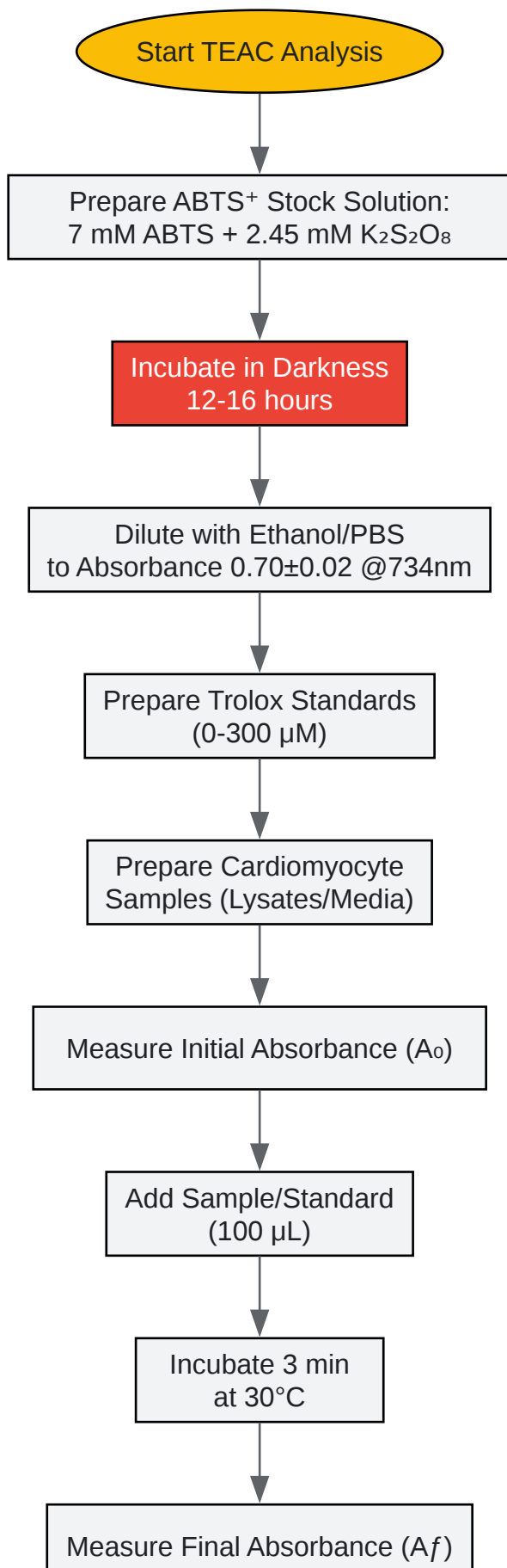
- UV-Vis spectrophotometer with temperature control
- Microplate reader (for high-throughput applications)
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge
- Micropipettes and appropriate tips
- Cuvettes or microplates (96-well)

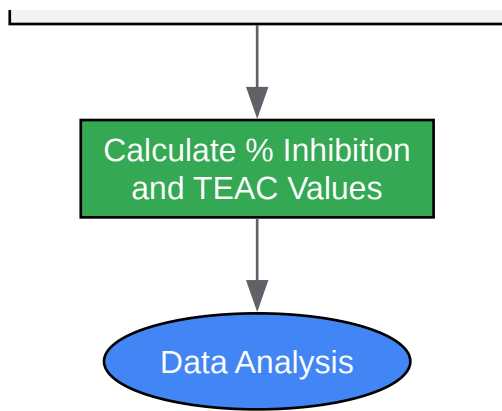
Procedure

- **ABTS•+ Stock Solution Preparation:** Dissolve ABTS in distilled water to a final concentration of 7 mM. Add potassium persulfate to a final concentration of 2.45 mM (140 mM stock). Incubate the mixture in darkness at room temperature for 12-16 hours to allow complete radical formation [1].
- **Working Solution Preparation:** Dilute the ABTS•+ stock solution with ethanol or PBS until the absorbance reaches 0.70 ± 0.02 at 734 nm. This typically requires a 1:50 to 1:80 dilution, which should be optimized for specific instrumentation [1].

- **Standard Curve Preparation:** Prepare Trolox standards in the range of 0-300 μM using serial dilution in the same solvent as samples (typically PBS or ethanol) [1].
- **Sample Preparation:**
 - For cardiomyocyte lysates: Wash cells with PBS, harvest using appropriate methods (scraping or trypsinization), and lyse using RIPA buffer or similar. Centrifuge at $10,000 \times g$ for 10 minutes at 4°C and collect supernatant.
 - For culture media: Collect conditioned media and centrifuge to remove cellular debris.
 - Optimize sample dilution to achieve approximately 50% inhibition of the ABTS•+ absorbance [1].
- **Absorbance Measurement:**
 - Record initial absorbance (A_0) of 2 mL ABTS•+ working solution at 734 nm.
 - Add 100 μL of sample or Trolox standard to the ABTS•+ working solution.
 - Incubate for exactly 3 minutes at 30°C .
 - Record final absorbance (A_f) after the incubation period [1].
- **Calculation:**
 - Calculate percentage inhibition for each sample: $\% \text{ Inhibition} = [1 - (A_f/A_0)] \times 100$
 - Generate standard curve by plotting % inhibition against Trolox concentration.
 - Determine TEAC values by interpolating sample % inhibition on the Trolox standard curve.
 - Express results as μmol Trolox equivalents per mg protein (for lysates) or per mL (for media).

The following diagram illustrates the experimental workflow for TEAC assessment:





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Figure 1: TEAC Assay Experimental Workflow. This diagram illustrates the sequential steps for determining Trolox Equivalent Antioxidant Capacity in cardiomyocyte samples, from reagent preparation through data analysis.

Cardiomyocyte Models and Electrophysiological Properties

The utilization of **human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs)** has revolutionized cardiac research by providing a physiologically relevant, human-based model system for investigating electrophysiological properties and drug responses. These cells exhibit fundamental cardiac characteristics, including **spontaneous contraction**, **electrical excitability**, and **hormonal responsiveness** that mirror key aspects of native cardiomyocyte function. The electrophysiological profile of hPSC-CMs encompasses the expression and functional integration of major cardiac ion channels, including sodium (Na_v), calcium (Ca_v), and potassium (K_v) channels, which collectively govern the characteristic action potential morphology and propagation [3]. Understanding these properties is essential for designing integrated TEAC-electrophysiological studies that accurately reflect cardiac physiology and pathophysiology.

hPSC-CMs demonstrate **dynamic electrophysiological evolution** during maturation, with characteristic changes in action potential parameters, calcium handling, and ion channel density/composition. Early-stage cardiomyocytes typically exhibit more depolarized maximum diastolic potentials, slower upstroke velocities, and prolonged action potential durations compared to their adult counterparts. These developmental characteristics influence both their electrical behavior and oxidative stress profiles, necessitating careful consideration of maturation stage in experimental design. Furthermore, hPSC-CMs display **inherent**

automaticity through spontaneous beating, with rates typically ranging from 30 to 90 beats per minute under standard culture conditions. This spontaneous activity permits non-paced electrophysiological assessment while introducing considerations for rate-dependent phenomena in experimental interpretation [3].

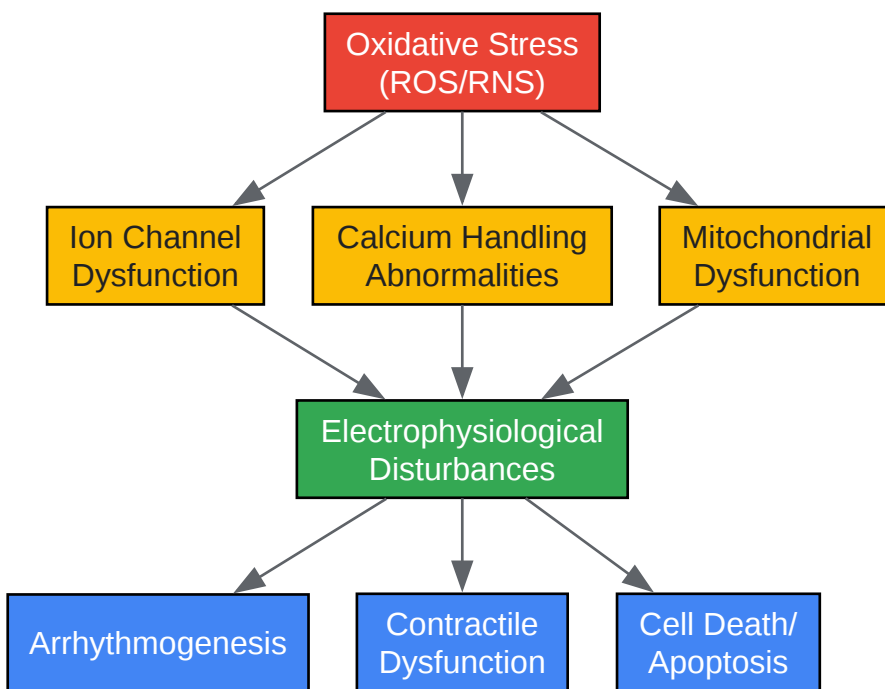
The electrophysiological assessment of cardiomyocytes employs diverse technological platforms, each offering unique advantages and limitations. Traditional **patch-clamp electrophysiology** provides high-fidelity, direct measurement of ionic currents and action potential parameters but suffers from low throughput and technical complexity. Conversely, **microelectrode array (MEA)** systems enable non-invasive, longer-term monitoring of field potentials in spontaneously beating cardiomyocyte networks, facilitating higher-throughput screening applications. More recently, **integrated biosensing platforms** capable of simultaneous electrical and mechanical recording have emerged, such as the Electrical-Mechanical Synchronized (EMS) system described by [4], which concurrently monitors firing potentials and mechanical beating signals. The selection of appropriate assessment technology should align with experimental objectives, throughput requirements, and parameter specificity needs.

Table 3: Electrophysiological Assessment Platforms for Cardiomyocyte Studies

Platform	Measured Parameters	Throughput	Key Advantages	Limitations
Patch Clamp	Action potential morphology, ionic currents, resting membrane potential	Low	High information content, direct parameter measurement	Technical complexity, low throughput, invasive
Microelectrode Array (MEA)	Field potential duration, beating rate, spike amplitude	Medium	Non-invasive, network-level assessment, longer-term monitoring	Indirect measurement, limited spatial resolution
Optical Mapping	Action potential propagation, calcium transients, conduction velocity	Low-Medium	High spatial resolution, dual parameter assessment	Dye loading requirements, potential phototoxicity
EMS Biosensing	Firing potentials, mechanical beating,	Medium-High	Simultaneous electrical-	Specialized equipment

Platform	Measured Parameters	Throughput	Key Advantages	Limitations
	synchrony parameters		mechanical assessment, higher content	requirements, optimization needed

The following diagram illustrates the relationship between oxidative stress and electrophysiological function in cardiomyocytes:



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Figure 2: Oxidative Stress Impact on Cardiomyocyte Electrophysiological Function. This diagram illustrates the mechanistic relationship between reactive oxygen/nitrogen species (ROS/RNS) and electrophysiological disturbances that lead to functional cardiac impairments.

Integrated Experimental Design: TEAC with Electrophysiological Assessment

The integration of TEAC assessment with electrophysiological evaluation requires **methodological harmonization** to ensure compatibility between experimental approaches while preserving biological relevance. This comprehensive protocol outlines the sequential steps for conducting integrated studies, from cardiomyocyte culture and treatment through simultaneous antioxidant capacity and functional assessment. The experimental design accommodates various formats, including **acute compound testing**, **chronic exposure models**, and **disease modeling** applications, providing flexibility for diverse research objectives.

Cardiomyocyte Culture and Maintenance

Materials

- Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
- Appropriate culture medium (e.g., RPMI 1640 with B27 supplement)
- Gelatin-based coating substrate (e.g., Geltrex)
- Tissue culture plates (multi-well format compatible with assessment platform)

Procedure

- **Culture Surface Preparation:** Coat tissue culture surfaces with appropriate substrate (e.g., 1% Geltrex) for at least 1 hour at 37°C or overnight at 4°C. Remove excess substrate before cell seeding [5].
- **Cell Seeding:** Thaw hiPSC-CMs according to manufacturer specifications and seed at optimized density (typically 3.0×10^5 cells/mL for MEA recordings). Distribute cells evenly across culture surface and incubate at 37°C, 5% CO₂ [4].
- **Culture Maintenance:** Refresh culture medium every 48-72 hours, monitoring spontaneous contraction visually. Cultures are typically ready for experimentation 5-7 days post-seeding, when consistent, synchronized beating is observed [4].
- **Experimental Treatment:** Apply test compounds, oxidative stress inducers, or therapeutic interventions according to experimental design. Include appropriate controls (vehicle, positive/negative controls) in parallel.

Simultaneous TEAC and Electrophysiological Assessment

Experimental Timeline

- Day 0: Cell seeding
- Days 1-5: Culture maturation
- Day 5: Application of experimental treatments
- Day 6: Simultaneous electrophysiological recording and sample collection for TEAC

Electrophysiological Recording Protocol

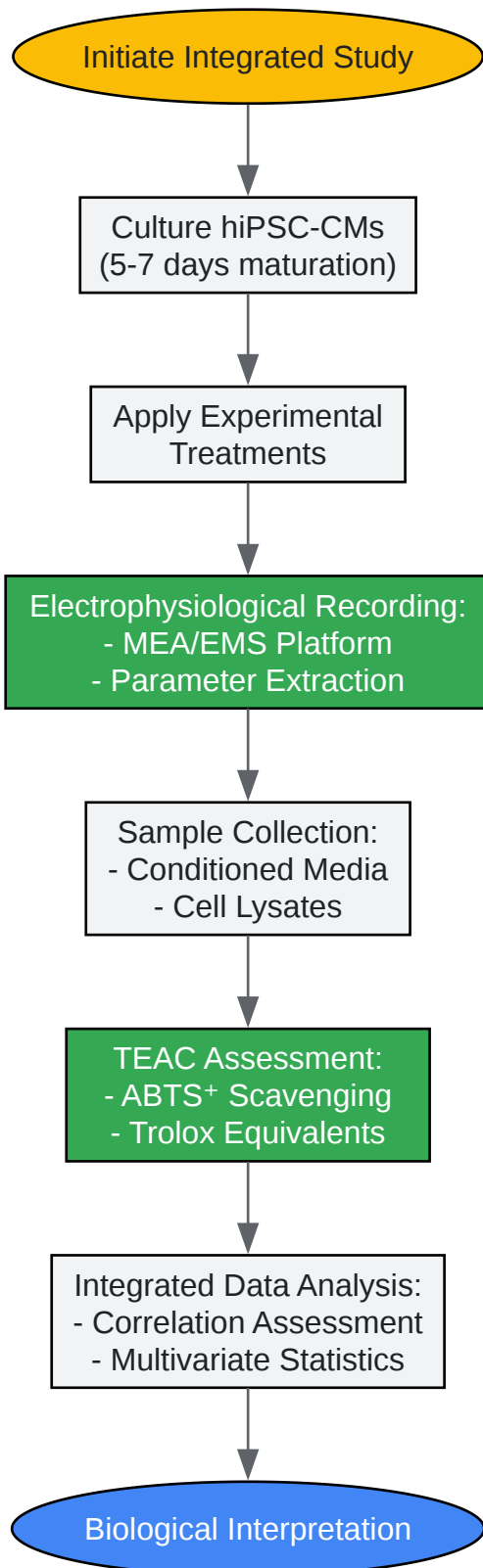
- **Platform Preparation:** For MEA systems, ensure electrodes are sterilized and conditioned according to manufacturer specifications. For integrated EMS systems, verify electrode impedance and system calibration [4].
- **Baseline Recording:** Record baseline electrophysiological parameters for 10-15 minutes prior to experimental interventions to establish control values.
- **Treatment Application:** Apply test compounds directly to recording medium, noting potential dilution factors. For acute effects, record continuously during compound application.
- **Post-Treatment Recording:** Monitor electrophysiological parameters for predetermined durations (typically 30 minutes to 24 hours, depending on experimental objectives).
- **Parameter Extraction:** Analyze recorded data for key parameters including beating rate, field potential duration, spike amplitude, and regularity indices.

TEAC Sample Collection Protocol

- **Sample Collection:** Following electrophysiological recording, collect culture media for extracellular antioxidant capacity assessment. For intracellular assessment, wash cells with PBS and harvest using appropriate lysis buffer.
- **Sample Processing:** Centrifuge media samples at $3000 \times g$ for 10 minutes to remove cellular debris. For cell lysates, centrifuge at $10,000 \times g$ for 15 minutes at 4°C and collect supernatant.
- **TEAC Determination:** Perform TEAC assay as described in Section 2.1, using appropriate sample dilutions to fall within the linear range of the Trolox standard curve.

- **Normalization:** Normalize TEAC values to total protein content (for lysates) or cell number to enable cross-sample comparisons.

The following diagram illustrates the integrated experimental workflow:



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Figure 3: Integrated TEAC-Electrophysiology Experimental Workflow. This diagram outlines the comprehensive procedure for simultaneous assessment of antioxidant capacity and electrical function in cardiomyocyte models.

Data Analysis and Interpretation

The integrated analysis of TEAC and electrophysiological data necessitates **multidimensional analytical approaches** that capture both individual parameter changes and their interrelationships. Core electrophysiological parameters include **beating rate**, **field potential duration (FPD)**, **beat amplitude**, and **regularity indices**, while key TEAC parameters encompass **total antioxidant capacity** and, when complemented with additional assays, **specific antioxidant enzyme activities**. The tabulation below presents a standardized framework for data collection and primary analysis:

Table 4: Core Parameters for Integrated TEAC-Electrophysiological Assessment

Parameter Category	Specific Metrics	Measurement Technique	Biological Significance
Electrophysiological Function	Beating rate (bpm)	MEA, EMS, patch clamp	Pacemaker activity, chronotropic effects
	Field potential duration (ms)	MEA, EMS	Action potential duration, repolarization
	Spike amplitude (μV)	MEA, EMS	Sodium channel function, cellular coupling
	Beat period regularity	MEA, EMS	Rhythm stability, arrhythmic tendency
Antioxidant Capacity	TEAC value ($\mu\text{M TE/mg protein}$)	Spectrophotometry	Total non-enzymatic antioxidant capacity
	Intracellular vs. extracellular TEAC	Spectrophotometry	Compartmentalization of antioxidant defense

Parameter Category	Specific Metrics	Measurement Technique	Biological Significance
Complementary Oxidative Stress Markers	ROS levels (fluorescence)	DCFH-DA assay	Cellular oxidative stress burden
	Antioxidant enzyme activities	Specific assays	Enzymatic defense capacity (SOD, CAT, GPx)
	Lipid peroxidation	MDA assay	Oxidative damage to membranes

Statistical analysis should incorporate **appropriate normalization** to account for inter-experimental variation, typically expressed as percentage of control or fold-change from baseline. For electrophysiological parameters, **time-series analysis** captures dynamic responses to interventions, while **dose-response relationships** facilitate quantitative comparison of compound effects. Correlation analysis between TEAC values and electrophysiological parameters reveals potential functional relationships between antioxidant status and electrical function. Multivariate statistical approaches, including **principal component analysis** and **cluster analysis**, can identify patterns across multiple parameters that might not be apparent from univariate analysis [2].

Data interpretation should consider the **temporal relationship** between antioxidant capacity changes and electrophysiological effects. Acute interventions may produce rapid electrophysiological alterations that precede measurable changes in antioxidant capacity, while chronic models might demonstrate adaptive changes in both domains. The **compartmentalization** of antioxidant defense (intracellular vs. extracellular) provides additional context for interpreting functional correlations. Furthermore, consideration of **baseline oxidative status** is essential, as interventions may produce divergent effects depending on initial redox state.

The implementation of **quality control measures** ensures data reliability and reproducibility. These include:

- **Positive controls:** For electrophysiological assessment, known modulators (e.g., isoproterenol for β -adrenergic response) verify system responsiveness.
- **Antioxidant standards:** Trolox calibration in TEAC assay ensures proper assay performance.
- **Cell quality metrics:** Validation of cardiomyocyte purity (e.g., troponin staining) and functional maturity.
- **Inter-assay normalization:** Reference standards enable cross-experimental comparisons.

Applications in Preclinical Drug Screening and Disease Modeling

The integrated TEAC-electrophysiological assessment platform offers powerful applications in **preclinical cardiotoxicity screening** and **cardiac disease modeling**. In pharmaceutical development, comprehensive evaluation of compound effects on both redox homeostasis and electrical function enables early identification of potential cardiotoxicity mechanisms, particularly oxidative stress-mediated electrophysiological disturbances. The platform facilitates **multiparameter profiling** of drug candidates, generating rich datasets that inform structure-activity relationships and guide lead optimization. Furthermore, the capacity for **longitudinal assessment** permits detection of time-dependent effects that might be missed in endpoint analyses.

In cardiotoxicity screening, the integrated approach excels at identifying **proarrhythmic potential** mediated through oxidative mechanisms. Numerous pharmacological agents, including chemotherapeutics, antibiotics, and psychiatric medications, induce cardiotoxicity through disruption of mitochondrial function and enhanced ROS production. The concomitant assessment of TEAC and electrophysiological parameters enables direct correlation between antioxidant depletion and functional impairment, providing mechanistic insights beyond those available from single-parameter systems. The table below illustrates representative applications in preclinical screening:

Table 5: Application Examples in Preclinical Cardiotoxicity Screening

Compound Class	Oxidative Stress Mechanism	Electrophysiological Manifestation	TEAC Correlation
Anthracyclines	Mitochondrial ROS generation, iron-mediated free radical production	Action potential prolongation, calcium handling abnormalities	Dose-dependent decrease in cellular TEAC
Tyrosine Kinase Inhibitors	Mitochondrial dysfunction, altered antioxidant defense	QT interval prolongation, arrhythmias	Early decrease in TEAC precedes electrical changes

Compound Class	Oxidative Stress Mechanism	Electrophysiological Manifestation	TEAC Correlation
Antipsychotics	Reduced mitochondrial complex I activity, increased ROS	Reduced repolarization reserve, prolonged FPD	TEAC reduction correlates with FPD prolongation
Environmental Toxicants	Direct oxidative damage, antioxidant depletion	Conduction slowing, reentrant arrhythmias	Extracellular TEAC more sensitive than intracellular

In disease modeling, the platform enables investigation of **redox-mediated pathophysiology** in various cardiac conditions. For **ischemia-reperfusion injury** models, the integrated assessment captures the temporal progression of antioxidant depletion and electrical instability during ischemic insult and subsequent reperfusion. In **genetic cardiomyopathies** associated with oxidative stress, such as Friedreich's ataxia or certain mitochondrial disorders, the approach facilitates quantification of baseline redox status and its relationship to electrical phenotypes. Furthermore, the platform enables evaluation of **therapeutic interventions** targeting oxidative stress, including conventional antioxidants, Nrf2 activators, and mitochondrial-targeted compounds.

The application of this integrated approach to **human-based in vitro models** addresses significant limitations of animal testing, particularly species differences in redox regulation and ion channel expression. The use of patient-specific hiPSC-CMs further enhances translational relevance by incorporating individual genetic backgrounds that influence both oxidative stress handling and drug responses. This personalized approach enables identification of subpopulations with heightened susceptibility to oxidative stress-mediated cardiotoxicity and supports stratified drug development strategies.

Limitations and Technical Considerations

While the integrated TEAC-electrophysiological approach offers substantial advantages, several **methodological limitations** and technical considerations merit attention. The TEAC assay measures **total non-enzymatic antioxidant capacity** without discriminating individual antioxidant components or their compartmentalization within cellular structures. This limitation can be addressed through complementary

assays targeting specific antioxidants (e.g., glutathione, ascorbate) or antioxidant enzymes (e.g., superoxide dismutase, catalase) to provide mechanistic granularity.

The **temporal resolution** of TEAC assessment represents another consideration, as the assay typically provides single timepoint measurements rather than continuous monitoring of dynamic redox changes. This limitation can be partially mitigated through experimental design strategies incorporating multiple sampling timepoints or through parallel implementation of real-time oxidative stress probes (e.g., genetically encoded biosensors). However, careful consideration must be given to potential interference between fluorescent probes and electrophysiological recording systems.

Technical challenges in **experimental integration** include potential methodological conflicts between assessment platforms. For instance, certain compounds or experimental conditions optimal for electrophysiological recording might interfere with ABTS chemistry in the TEAC assay. Similarly, sample collection requirements for TEAC assessment might preclude continuous electrophysiological monitoring. These challenges necessitate careful experimental design and, in some cases, development of customized protocols tailored to specific research objectives.

The **biological complexity** of oxidative stress responses presents interpretive challenges, as cells possess redundant and compensatory mechanisms that may obscure direct relationships between antioxidant capacity and functional outcomes. The integrated assessment captures only a subset of the comprehensive redox landscape, and findings should be interpreted within this constrained context. Complementary approaches, including transcriptomic analysis of antioxidant gene expression and proteomic assessment of oxidative modifications, provide valuable additional layers of information to address this limitation.

Conclusion and Future Perspectives

The integration of TEAC assessment with cardiomyocyte electrophysiological evaluation provides a **comprehensive analytical framework** for investigating the intersection of redox biology and cardiac electrophysiology. This methodological approach enables simultaneous quantification of antioxidant capacity and functional parameters, offering insights unavailable through single-domain assessment. The standardized protocols presented in this document provide researchers with detailed guidance for implementing this integrated approach across diverse applications, from preclinical cardiotoxicity screening to disease mechanism investigation.

Future methodological developments will likely focus on **enhanced temporal resolution** for both antioxidant capacity and electrophysiological assessment, potentially through continuous monitoring systems or real-time biosensors. **Advanced biosensing platforms** that incorporate additional parameter domains, such as mitochondrial function and calcium handling, will further expand the informational content available from integrated assessments. Additionally, **computational modeling** approaches that incorporate TEAC and electrophysiological data into predictive frameworks will enhance the translational utility of this methodology.

The ongoing refinement of **human cardiac models**, including engineered heart tissues, organ-on-chip systems, and enhanced maturity cardiomyocytes, will further strengthen the biological relevance of integrated TEAC-electrophysiological assessment. As these models more closely recapitulate adult human cardiac physiology, their application in conjunction with the methodologies described herein will accelerate the development of safer, more effective cardiovascular therapeutics and enhance our understanding of redox-mediated cardiac pathophysiology.

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References

1. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]
2. Analytical Methodologies for Antioxidant Capacity ... [sciencedirect.com]
3. Electrophysiological and contractile function of ... [pmc.ncbi.nlm.nih.gov]
4. Cardiomyocyte electrical-mechanical synchronized model ... [nature.com]
5. An Experimental and Numerical Investigation of Cardiac ... [pmc.ncbi.nlm.nih.gov]

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